1-(4-Iodo-3-methoxyphenyl)ethanone
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Overview
Description
1-(4-Iodo-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9IO2 and a molecular weight of 276.07 g/mol It is characterized by the presence of an iodo group and a methoxy group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Iodo-3-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 1-(4-methoxyphenyl)ethanone using iodine and a suitable oxidizing agent . The reaction typically takes place in an organic solvent such as chloroform or acetic acid, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ethanone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Sodium borohydride in ethanol or methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the iodo group.
Reduction: Formation of 1-(4-iodo-3-methoxyphenyl)ethanol.
Oxidation: Formation of 1-(4-iodo-3-methoxyphenyl)aldehyde or 1-(4-iodo-3-methoxyphenyl)carboxylic acid.
Scientific Research Applications
1-(4-Iodo-3-methoxyphenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Iodo-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The iodo group can enhance the compound’s reactivity and binding affinity to target molecules, contributing to its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)ethanone (Apocynin): Similar structure but with a hydroxy group instead of an iodo group.
1-(4-Methoxyphenyl)ethanone: Lacks the iodo group, making it less reactive in certain substitution reactions.
1-(4-Chlorophenyl)ethanone: Contains a chloro group instead of an iodo group, affecting its chemical reactivity and applications.
Uniqueness
1-(4-Iodo-3-methoxyphenyl)ethanone is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9IO2 |
---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
1-(4-iodo-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3 |
InChI Key |
XVQOAYPGQSYISC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)I)OC |
Origin of Product |
United States |
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